Bis-(2-chlorophenyl)dichloromethane
Description
Bis-(2-chlorophenyl)dichloromethane (chemical formula: C₁₃H₁₀Cl₄) is a chlorinated aromatic compound characterized by two 2-chlorophenyl groups attached to a dichloromethane backbone. It is structurally related to polychlorinated diphenylmethanes, which are of interest in organic synthesis and pharmacological applications. The compound is synthesized via Friedel-Crafts alkylation or halogenation reactions involving dichloromethane and chlorobenzene derivatives. Its molecular weight is 320.05 g/mol, and it exhibits moderate solubility in organic solvents such as dichloromethane and chloroform .
Synonyms for this compound include 1-chloro-2-(chlorodiphenylmethyl)benzene, 2-chlorotrityl chloride resin, and chloro(2-chlorophenyl)diphenylmethane . It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymeric resins due to its stability and reactivity in substitution reactions .
Properties
CAS No. |
431063-11-5 |
|---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
1-chloro-2-[dichloro-(2-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-11-7-3-1-5-9(11)13(16,17)10-6-2-4-8-12(10)15/h1-8H |
InChI Key |
GLICJSMDBFMOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table compares Bis-(2-chlorophenyl)dichloromethane with structurally related compounds:
Key Observations :
- Substituent Position : The position of chlorine atoms (ortho vs. para) significantly influences physical properties. For example, para-substituted derivatives like Bis-(4-chlorophenyl)sulfone exhibit higher melting points (145–148°C) compared to ortho-substituted this compound (109–111°C) due to enhanced symmetry and intermolecular interactions .
- Functional Groups: The presence of sulfone or hydroxyl groups (e.g., in 1,1-Bis(4-chlorophenyl)ethanol) alters solubility and reactivity. Sulfone derivatives are more polar and thermally stable, making them suitable for industrial applications .
Antibacterial and Antifungal Properties
- This compound derivatives, such as thiazole analogs (e.g., N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine), exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This activity is attributed to the electron-withdrawing effect of chlorine atoms, which enhances membrane disruption .
Anti-inflammatory Activity
- Chlorophenyl-substituted compounds, such as derivatives with 2-chlorophenyl groups (e.g., 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid), demonstrate 32–36% inhibition of edema in rodent models, comparable to phenylbutazone. This activity correlates with the chlorine atom’s ability to modulate lipophilicity and target cyclooxygenase enzymes .
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